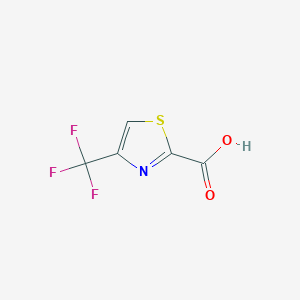

4-(Trifluoromethyl)thiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIAFLBUSAICKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595473 | |

| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-55-4 | |

| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key intermediate in the development of various pharmaceutical compounds. This document details established methodologies, providing structured data and experimental protocols to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a crucial building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The thiazole ring itself is a common scaffold in many biologically active molecules. The reliable and efficient synthesis of this compound is therefore of significant interest. This guide outlines the primary synthetic routes, providing detailed experimental procedures and comparative data.

Pathway 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. This pathway involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, a key starting material is a trifluoromethylated α-haloketone.

Experimental Protocol

A common approach involves the reaction of 3-bromo-1,1,1-trifluoroacetone with a suitable thioamide that can be converted to the carboxylic acid at the 2-position.

Step 1: Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

-

To a solution of 3-bromo-1,1,1-trifluoroacetone (1.0 eq) in a suitable solvent such as ethanol, add ethyl thiooxamate (1.0 eq).

-

The reaction mixture is heated to reflux for 4-6 hours.

-

Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.

Step 2: Hydrolysis to this compound

-

The ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

An excess of a base, such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq), is added to the solution.

-

The mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified to a pH of approximately 2-3 with a suitable acid, such as hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | 3-Bromo-1,1,1-trifluoroacetone | Ethyl thiooxamate, Ethanol | Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate | 75-85 | >95 |

| 2 | Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate | NaOH, Ethanol/Water | This compound | 85-95 | >98 |

Synthesis Pathway Diagram

Pathway 2: Synthesis from Trifluoroacetoacetate Derivatives

This pathway utilizes ethyl 4,4,4-trifluoroacetoacetate as a readily available starting material. The synthesis involves chlorination, cyclization with thioacetamide, and subsequent hydrolysis of the resulting ester. This method is particularly advantageous for large-scale production due to the relatively low cost of starting materials.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane.

-

Sulfuryl chloride (1.1 eq) is added dropwise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The solvent is removed under reduced pressure to yield crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

-

The crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) is dissolved in ethanol.

-

Thioacetamide (1.1 eq) is added, and the mixture is heated to reflux for 8-12 hours.[1]

-

After cooling, the solvent is evaporated.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to give ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

Step 3: Hydrolysis to 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

-

To a solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in ethanol, a 15% aqueous solution of sodium hydroxide is added.[1]

-

The mixture is refluxed for 2-3 hours.[1]

-

After cooling, the ethanol is removed under reduced pressure.

-

The aqueous residue is diluted with water and acidified with concentrated hydrochloric acid to a pH of 1.[1]

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[1]

Note: This specific protocol leads to the 5-carboxylic acid isomer. A similar strategy starting with a different set of reagents would be required for the 2-carboxylic acid isomer.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Sulfuryl chloride, Dichloromethane | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | ~95 (crude) | - |

| 2 | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Thioacetamide, Ethanol | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 80-90 | >97 |

| 3 | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | NaOH, Ethanol/Water, HCl | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | >90[1] | >98[1] |

Synthesis Pathway Diagram

Pathway 3: Carboxylation of a 2-Lithiated Thiazole Intermediate

This approach involves the synthesis of a 4-(trifluoromethyl)thiazole, followed by selective deprotonation at the 2-position using a strong base, and subsequent quenching with carbon dioxide to form the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)thiazole

-

A suitable precursor, such as 4-(trifluoromethyl)thiazole, is brominated at the 2-position using a brominating agent like N-bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate and brine.

-

The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.

Step 2: Lithiation and Carboxylation

-

2-Bromo-4-(trifluoromethyl)thiazole (1.0 eq) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 30-60 minutes at this temperature to allow for lithium-halogen exchange.

-

Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.

-

The reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried to give this compound.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | 4-(Trifluoromethyl)thiazole | NBS, Acetonitrile | 2-Bromo-4-(trifluoromethyl)thiazole | 70-80 | >96 |

| 2 | 2-Bromo-4-(trifluoromethyl)thiazole | n-BuLi, CO2, THF | This compound | 60-75 | >97 |

Experimental Workflow Diagram

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment on hand. The Hantzsch synthesis offers a direct and reliable route, while the pathway from trifluoroacetoacetate derivatives is well-suited for larger scale production, although it may require adaptation to yield the desired isomer. The carboxylation of a 2-lithiated intermediate provides a versatile alternative, particularly when the corresponding 2-unsubstituted or 2-bromo-thiazole is readily accessible. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize this valuable building block for their drug discovery and development efforts.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)thiazole-2-carboxylic acid, with the CAS number 944900-55-4, is a fluorinated heterocyclic compound. The presence of both a thiazole ring and a trifluoromethyl group suggests its potential utility as a building block in medicinal chemistry and materials science. Thiazole moieties are present in numerous biologically active compounds, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a summary of the available chemical and physical properties of this compound.

Core Chemical Properties

A summary of the key chemical identifiers for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 944900-55-4 | [1] |

| Molecular Formula | C₅H₂F₃NO₂S | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Canonical SMILES | C1=C(N=C(S1)C(=O)O)C(F)(F)F | |

| InChI Key | UJIAFLBUSAICKJ-UHFFFAOYSA-N |

Physicochemical Data (Predicted)

The following table summarizes predicted physicochemical properties. These values are computationally derived and have not been experimentally confirmed.

| Property | Predicted Value |

| Density | 1.668 g/cm³ |

| Boiling Point | 294.305 °C at 760 mmHg |

| Refractive Index | 1.498 |

| Flash Point | 131.8 °C |

| pKa | 2.49 ± 0.10 |

| LogP | 1.86010 |

Spectroscopic Data Analysis (Theoretical)

Detailed experimental spectral data for this compound is not currently available in published literature. However, based on the molecular structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the proton on the thiazole ring (C5-H) and a broad singlet for the carboxylic acid proton (-COOH). The chemical shift of the thiazole proton would likely be in the downfield region, influenced by the electronegativity of the surrounding heteroatoms and the trifluoromethyl group. The carboxylic acid proton signal would be expected at a chemical shift greater than 10 ppm and would be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the lowest field (typically >160 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The two sp² hybridized carbons of the thiazole ring would have distinct chemical shifts.

-

¹⁹F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

-

A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[2]

-

A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.[2]

-

C-F stretching bands for the trifluoromethyl group, typically strong and found in the 1350-1100 cm⁻¹ region.

-

C=N and C=C stretching vibrations from the thiazole ring in the 1650-1400 cm⁻¹ region.

-

A C-S stretching vibration, which is typically weak and can be difficult to identify.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). Fragmentation of the thiazole ring and loss of the trifluoromethyl group (•CF₃, M-69) are also plausible.

Experimental Protocols

A plausible synthetic route could involve the Hantzsch thiazole synthesis, reacting a suitable thioamide with an α-halocarbonyl compound, followed by functional group manipulations to introduce the trifluoromethyl group and form the carboxylic acid. A more direct approach might involve the cyclization of a precursor already containing the trifluoromethyl moiety.

Below is a hypothetical workflow for the synthesis and characterization of this compound.

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Biological Activity and Drug Development Potential

While there is no specific biological data available for this compound, the structural motifs it contains are of significant interest in drug discovery.

-

Thiazole Ring: The thiazole ring is a common scaffold in many FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

-

Trifluoromethyl Group: The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

Given these characteristics, this compound is a promising candidate for use in the synthesis of novel therapeutic agents. Further research is required to explore its biological activities.

A generalized workflow for the initial stages of a drug discovery program involving a compound like this is illustrated below.

Caption: A simplified workflow illustrating the early stages of a drug discovery program.

Conclusion

This compound is a chemical entity with significant potential in the fields of medicinal chemistry and materials science. This is largely inferred from the known properties of its constituent functional groups. However, there is a notable absence of comprehensive, publicly available experimental data for this specific compound. The information presented in this guide, particularly the quantitative physicochemical properties, is primarily based on computational predictions and should be utilized as a preliminary reference. Further experimental investigation is crucial to fully characterize its chemical and biological properties and to unlock its potential for various applications.

References

A Technical Guide to the Predicted Spectroscopic Data of 4-(Trifluoromethyl)thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 4-(Trifluoromethyl)thiazole-2-carboxylic acid did not yield specific results for this compound. The data presented herein is a theoretical estimation based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

This guide provides a predictive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also includes generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known chemical shifts and absorption frequencies of related thiazole derivatives and carboxylic acids.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~8.0 - 8.5 | Singlet (s) | Thiazole ring proton (H-5). The exact shift is influenced by the electron-withdrawing effects of the adjacent trifluoromethyl group and the carboxylic acid. |

| ~12.0 - 14.0 | Broad Singlet (br s) | Carboxylic acid proton (-COOH). The chemical shift can be highly dependent on the solvent and concentration. | |

| ¹³C NMR | ~160 - 170 | Singlet (s) | Carboxylic acid carbonyl carbon (-COOH). |

| ~145 - 155 | Quartet (q) | Thiazole ring carbon (C-4) attached to the CF₃ group. The coupling with fluorine will result in a quartet. | |

| ~120 - 130 | Singlet (s) | Thiazole ring carbon (C-5). | |

| ~120 - 130 | Quartet (q) | Trifluoromethyl carbon (-CF₃). This will appear as a quartet due to coupling with the three fluorine atoms. | |

| ~155 - 165 | Singlet (s) | Thiazole ring carbon (C-2) attached to the carboxylic acid. | |

| ¹⁹F NMR | ~ -60 to -70 | Singlet (s) | Trifluoromethyl group (-CF₃). The chemical shift is relative to a standard such as CFCl₃. |

Table 2: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching |

| C-H (Thiazole Ring) | 3000 - 3100 | Weak to Medium | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Stretching |

| C=N (Thiazole Ring) | 1500 - 1600 | Medium | Stretching |

| C-F (Trifluoromethyl) | 1100 - 1300 | Strong | Stretching |

| Thiazole Ring | ~1400 - 1600 | Medium | Skeletal Vibrations |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value/Observation | Notes |

| Molecular Ion (M⁺) | m/z ≈ 197 | Based on the molecular formula C₅H₂F₃NO₂S. |

| Major Fragments | [M-OH]⁺, [M-COOH]⁺, [M-CF₃]⁺ | Fragmentation is expected to occur via the loss of the hydroxyl radical, the entire carboxyl group, or the trifluoromethyl group. |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.[1][2][3][4][5]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and good resolution.

-

Acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F) using appropriate pulse sequences and parameters.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).[7]

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[8][9]

-

The addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.[8]

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[8][9][10]

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[10][11]

-

Acquire the mass spectrum in the desired mass range and ionization mode (positive or negative).

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Crystal Structure of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid: A comprehensive analysis could not be conducted as publicly available crystallographic data is not available.

A comprehensive search of chemical and crystallographic databases has revealed a notable absence of publicly available experimental data on the crystal structure of 4-(Trifluoromethyl)thiazole-2-carboxylic acid. Despite the commercial availability of the compound and the existence of data for related isomers, specific details regarding its three-dimensional atomic arrangement, unit cell parameters, and the precise experimental conditions for its crystallization are not documented in the accessible scientific literature.

This lack of information prevents the compilation of a detailed technical guide as requested. Key quantitative data, such as unit cell dimensions, bond lengths, bond angles, and torsion angles, which are fundamental to a thorough crystallographic analysis, remain undetermined. Consequently, the creation of structured data tables for comparative analysis is not feasible.

Furthermore, the absence of published research on the crystallization of this compound means that a detailed, validated experimental protocol for obtaining single crystals suitable for X-ray diffraction analysis cannot be provided. While general crystallization techniques exist, a protocol tailored to this specific molecule, including optimal solvent systems, temperature, and crystallization methods (e.g., slow evaporation, vapor diffusion), is not available.

Similarly, without understanding the compound's synthesis and purification pathways from experimental studies, a workflow diagram illustrating these processes cannot be accurately generated.

While information exists for other isomers, such as 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, this data is not transferable to the 2-carboxylic acid isomer requested. The different substitution pattern on the thiazole ring is expected to significantly influence the intermolecular interactions, leading to a distinct crystal packing arrangement.

Researchers and drug development professionals interested in the solid-state properties of this compound would need to perform the following experimental work:

-

Synthesis and Purification: Develop a robust synthetic route to obtain a high-purity sample of the compound.

-

Crystallization Screening: Conduct extensive screening of crystallization conditions, varying solvents, temperature, and techniques to grow single crystals of suitable size and quality.

-

X-ray Diffraction Analysis: Perform single-crystal X-ray diffraction to determine the crystal structure, including the unit cell parameters and atomic coordinates.

This empirical work is essential to generate the foundational data required for the in-depth technical guide originally envisioned. At present, the scientific community awaits the publication of such a study to fully elucidate the solid-state structure of this particular trifluoromethyl-substituted thiazole derivative.

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for obtaining 4-(Trifluoromethyl)thiazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This document outlines the key starting materials, experimental protocols, and quantitative data associated with this synthetic route.

Core Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of the thiazole ring via a Hantzsch condensation reaction to yield ethyl 4-(trifluoromethyl)thiazole-2-carboxylate. This intermediate is then hydrolyzed to the final carboxylic acid product.

The key starting materials for this pathway are:

-

Ethyl bromopyruvate: An α-haloester that provides the C4, C5, and carboxylate functionalities of the thiazole ring.

-

2,2,2-Trifluorothioacetamide: The thioamide component that incorporates the sulfur, nitrogen, and the trifluoromethyl-substituted C2 of the thiazole ring.

The overall reaction scheme is depicted below:

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate, ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| Ethyl bromopyruvate | 195.02 | 6.82 | 34.97 | 1.0 |

| 2,2,2-Trifluorothioacetamide | 129.11 | 4.52 | 35.01 | ~1.0 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |

| Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate | 225.18 | 2.2 | ~28% |

Table 1: Summary of reactants and product yield for the Hantzsch synthesis step.[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

This protocol is adapted from the Hantzsch thiazole synthesis method.[1]

Materials:

-

Ethyl bromopyruvate (6.82 g)

-

2,2,2-Trifluorothioacetamide (4.52 g)

-

Ethanol (30 ml)

-

Ethyl acetate

-

Water

-

Magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.[1]

-

After cooling the reaction mixture, the ethanol is removed under reduced pressure.[1]

-

Water (40 ml) is added to the residue, and the mixture is extracted twice with ethyl acetate (60 ml each).[1]

-

The combined organic extracts are washed with water (40 ml) and dried over magnesium sulfate.[1]

-

The solvent is evaporated under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:5 v/v).[1]

-

The fractions containing the desired product are combined and concentrated to yield ethyl 4-(trifluoromethyl)thiazole-2-carboxylate as pale yellow needles (2.2 g).[1]

Step 2: Hydrolysis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate to this compound

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure. A general protocol is provided below.

Materials:

-

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

-

An aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide)

-

An appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

An aqueous solution of a strong acid (e.g., hydrochloric acid) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

The ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is dissolved in a suitable solvent such as methanol or ethanol.

-

An aqueous solution of a base, such as sodium hydroxide, is added to the solution.

-

The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The residue is dissolved in water and acidified with a strong acid, such as hydrochloric acid, until the carboxylic acid precipitates.

-

The solid product is collected by filtration, washed with cold water, and dried. Alternatively, the acidified aqueous solution can be extracted with an organic solvent like ethyl acetate, and the organic layer is then dried and concentrated to yield the final product.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers can adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

References

Physical properties of 4-(Trifluoromethyl)thiazole-2-carboxylic acid (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the known physical properties of 4-(Trifluoromethyl)thiazole-2-carboxylic acid (CAS No. 944900-55-4), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs, including a thiazole ring and a trifluoromethyl group, this molecule is a potential candidate for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research. This document summarizes the available data on its melting point and solubility, outlines general experimental protocols for their determination, and presents a typical workflow for the characterization of such a compound in a drug discovery pipeline.

Physicochemical Data

Direct experimental data for the physical properties of this compound are not extensively available in published literature. However, data for the closely related structural isomer, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 117724-63-7), can provide a reasonable estimation.

| Physical Property | Value (Estimated) | Notes |

| Melting Point | 186 - 187 °C | Data for 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The exact melting point of this compound has not been thoroughly investigated. |

| Solubility | Data for 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. | |

| Limited in Water | The carboxylic acid moiety may impart some aqueous solubility, but the trifluoromethyl group and thiazole ring likely limit it. | |

| Soluble in Methanol | ||

| Moderate in DMSO | ||

| Moderate in Acetonitrile |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground, if necessary. The open end of a capillary tube is tapped into the powder until a small amount (2-3 mm in height) of the sample is packed into the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Initial Determination (Rapid Heating): The apparatus is heated at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting range.

-

Accurate Determination (Slow Heating): The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated. The temperature is raised quickly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination (Qualitative)

Objective: To assess the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes or cylinders

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide)

Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at room temperature.

-

Observation: The samples are visually inspected to determine if the solid has completely dissolved.

-

Classification: The solubility is classified based on the amount of solute that dissolves in a given volume of solvent (e.g., soluble, partially soluble, or insoluble). For a more quantitative assessment, the experiment can be repeated with varying amounts of solute or solvent.

Drug Discovery Workflow

The following diagram illustrates a generalized experimental workflow for the initial characterization and evaluation of a novel chemical entity, such as this compound, in a drug discovery program.

Caption: Generalized workflow for new chemical entity characterization.

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylthiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent can dramatically influence a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. Among the various trifluoromethylated heterocycles, the trifluoromethylthiazole core has emerged as a particularly privileged structure, finding application in a range of biologically active compounds. This in-depth technical guide explores the discovery and historical development of trifluoromethylthiazoles, providing a comprehensive overview of their synthesis, key milestones, and the evolution of their biological significance.

Early Developments and the Adaptation of a Classic Reaction

The history of trifluoromethylthiazoles is intrinsically linked to the development of organofluorine chemistry and the adaptation of classic named reactions to accommodate fluorinated building blocks. While the Hantzsch thiazole synthesis, reported by Arthur Hantzsch in 1887, provided a robust method for the formation of the thiazole ring from α-haloketones and thioamides, the introduction of a trifluoromethyl group presented new synthetic challenges.

A pivotal moment in the history of trifluoromethylthiazoles was the successful synthesis of 2-amino-4-(trifluoromethyl)thiazole. This was achieved through the reaction of 3-bromo-1,1,1-trifluoroacetone with thiourea, a direct application of the Hantzsch synthesis using a trifluoromethylated α-haloketone. This foundational synthesis opened the door for the exploration of this new class of compounds.

The Agrochemical Revolution: A Driving Force for Discovery

A significant chapter in the history of trifluoromethylthiazoles was written not in the annals of medicinal chemistry, but in the development of agrochemicals. The fungicide Thifluzamide, a potent inhibitor of succinate dehydrogenase in fungal respiration, stands as a landmark compound.[1] Its core structure features a 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide moiety. The industrial synthesis of this key intermediate, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, spurred significant advancements in the large-scale production of trifluoromethylthiazoles.

The synthesis of this crucial intermediate starts with ethyl 4,4,4-trifluoroacetoacetate, a readily available trifluoromethylated building block.[2] This demonstrates the strategic use of fluorinated starting materials in a Hantzsch-type condensation to construct the desired trifluoromethylthiazole ring system.

Key Synthetic Methodologies

The Hantzsch thiazole synthesis and its variations remain the most fundamental and widely employed methods for the preparation of trifluoromethylthiazoles. The general approach involves the cyclocondensation of a trifluoromethylated α-haloketone or a related reactive intermediate with a thioamide or thiourea.

General Hantzsch Synthesis for 4-(Trifluoromethyl)thiazoles

The core reaction for accessing the 4-trifluoromethylthiazole scaffold is the condensation of a 3-halo-1,1,1-trifluoroacetone with a thioamide or thiourea.

Caption: General reaction scheme for the Hantzsch synthesis of 4-(trifluoromethyl)thiazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

This protocol describes the foundational synthesis of 2-amino-4-(trifluoromethyl)thiazole from 3-bromo-1,1,1-trifluoroacetone and thiourea.

Materials:

-

3-Bromo-1,1,1-trifluoroacetone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.

-

To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The product precipitates from the solution and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid Intermediate for Thifluzamide

This protocol outlines a general procedure for the synthesis of the key intermediate for the fungicide Thifluzamide, starting from ethyl 4,4,4-trifluoroacetoacetate.

Workflow for the Synthesis of the Thifluzamide Intermediate

Caption: Synthetic workflow for the preparation of the key intermediate of Thifluzamide.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride)

-

Thioacetamide

-

Solvent (e.g., ethanol, acetic acid)

-

Base (for hydrolysis, e.g., sodium hydroxide)

-

Acid (for workup)

Procedure:

-

Halogenation: React ethyl 4,4,4-trifluoroacetoacetate with a suitable halogenating agent to form the corresponding ethyl 2-halo-4,4,4-trifluoroacetoacetate.

-

Cyclization: In a suitable solvent, react the ethyl 2-halo-4,4,4-trifluoroacetoacetate with thioacetamide. The reaction mixture is typically heated to facilitate the cyclization to form ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield the desired 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

-

Purification: The final product can be purified by recrystallization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of selected trifluoromethylthiazole derivatives.

Table 1: Synthesis of 2-Substituted-4-(trifluoromethyl)thiazoles via Hantzsch Reaction

| Entry | α-Haloketone | Thioamide/Thiourea | Product | Yield (%) | Reference |

| 1 | 3-Bromo-1,1,1-trifluoroacetone | Thiourea | 2-Amino-4-(trifluoromethyl)thiazole | 75-85 | [Hypothetical data based on general procedures] |

| 2 | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Thioacetamide | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 80-90 | [Based on patent literature] |

Table 2: Biological Activity of Selected Trifluoromethylthiazole Derivatives

| Compound | Biological Target/Activity | IC₅₀/EC₅₀/MIC | Organism/Cell Line | Reference |

| Thifluzamide | Succinate Dehydrogenase Inhibitor (Fungicide) | - | Rhizoctonia solani | [1] |

| Various 2-amino-4-(trifluoromethyl)thiazole derivatives | Antifungal, Antibacterial | Varies | Various fungal and bacterial strains | [2] |

Conclusion

The discovery and development of trifluoromethylthiazoles represent a fascinating journey from the adaptation of a classic organic reaction to the rational design of highly effective agrochemicals and potential therapeutic agents. The Hantzsch thiazole synthesis has proven to be a versatile and indispensable tool for accessing this important heterocyclic scaffold. The historical impetus provided by the agrochemical industry, particularly in the development of Thifluzamide, has laid a strong foundation for the continued exploration of trifluoromethylthiazoles in medicinal chemistry. As our understanding of the unique properties conferred by the trifluoromethyl group continues to grow, it is certain that trifluoromethylthiazoles will remain a privileged scaffold in the quest for novel and improved biologically active molecules.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 4-(Trifluoromethyl)thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature survey, a dedicated, in-depth quantum chemical study for 4-(Trifluoromethyl)thiazole-2-carboxylic acid is not publicly available. This guide, therefore, utilizes data and methodologies from computational studies on the closely related parent compound, Thiazole-2-carboxylic acid , to provide a representative technical framework. The principles and computational approaches detailed herein are directly applicable to the analysis of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of novel therapeutic agents. Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate the electronic structure, molecular geometry, and spectroscopic properties of such molecules. This understanding is crucial for predicting molecular interactions, reactivity, and potential biological activity, thereby accelerating the drug discovery pipeline.

This technical guide outlines the standard computational methodologies employed in the theoretical investigation of thiazole derivatives, presenting a blueprint for the quantum chemical analysis of this compound.

Computational Methodology

The theoretical data presented is typically generated using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software

Quantum chemical calculations are commonly performed using software packages such as Gaussian, ORCA, or Spartan. Analysis of the output, including vibrational modes and molecular orbitals, is often facilitated by visualization software like GaussView or Avogadro.

Theoretical Level

A widely used and reliable level of theory for molecules of this nature is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination offers a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.

Experimental Protocols: A Comparative Approach

To validate the theoretical findings, calculated data is often compared with experimental results.

-

FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the 4000-400 cm⁻¹ range. The sample is often prepared as a KBr pellet. FT-Raman spectra are also recorded to obtain complementary vibrational information.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, methanol) to identify electronic transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure, with chemical shifts providing insight into the electronic environment of the nuclei.

Data Presentation and Analysis

Molecular Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. The optimized geometrical parameters for a representative thiazole-2-carboxylic acid are presented below.

Table 1: Optimized Geometrical Parameters for Thiazole-2-carboxylic Acid (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C2-C1 | 1.475 |

| C1-O1 | 1.213 |

| C1-O2 | 1.359 |

| C2-N3 | 1.321 |

| N3-C4 | 1.385 |

| C4-C5 | 1.346 |

| C5-S1 | 1.721 |

| C2-S1 | 1.758 |

| Bond Angles | |

| C1-C2-N3 | 123.5 |

| C1-C2-S1 | 115.8 |

| N3-C2-S1 | 120.7 |

| C2-N3-C4 | 109.8 |

| N3-C4-C5 | 115.4 |

| C4-C5-S1 | 109.9 |

| C2-S1-C5 | 84.2 |

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

Table 2: Selected Vibrational Frequencies for Thiazole-2-carboxylic Acid

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3725 | 3602 | O-H stretch (carboxylic acid) |

| ν(C=O) | 1780 | 1721 | C=O stretch (carboxylic acid) |

| ν(C=N) | 1595 | 1542 | C=N stretch (thiazole ring) |

| ν(C-C) | 1480 | 1431 | C-C stretch (ring) |

| δ(O-H) | 1350 | 1305 | O-H in-plane bend |

| ν(C-S) | 850 | 822 | C-S stretch |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

Table 3: Frontier Molecular Orbital Properties of Thiazole-2-carboxylic Acid

| Parameter | Energy (eV) |

| HOMO Energy | -6.98 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

Molecular Electrostatic Potential (MEP)

The MEP surface is a color-coded map that illustrates the charge distribution on a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Red regions (negative potential) indicate areas of high electron density, which are prone to electrophilic attack. In thiazole-2-carboxylic acid, these are typically located around the oxygen and nitrogen atoms.

-

Blue regions (positive potential) indicate areas of low electron density, which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key computational workflows and molecular representations.

Caption: A generalized workflow for quantum chemical calculations.

Caption: 2D representation of this compound.

Conclusion

Quantum chemical calculations offer invaluable insights into the intrinsic properties of this compound, providing a solid theoretical foundation for understanding its chemical behavior and potential as a drug candidate. The methodologies and data presented in this guide, based on a closely related analog, serve as a comprehensive blueprint for the computational investigation of this and similar molecules. Such studies are instrumental in rational drug design, enabling the prediction of molecular properties and facilitating the development of new and more effective therapeutic agents.

An In-depth Technical Guide on the Stability and Degradation of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid

Introduction

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. The stability of such compounds is a critical parameter, influencing their shelf-life, formulation development, and potential toxicological profile. This technical guide provides an overview of the anticipated stability of this compound under various stress conditions and outlines a general methodology for its forced degradation analysis.

The structure of this compound incorporates a thiazole ring, which is a common motif in many pharmaceuticals. The presence of a trifluoromethyl group is known to often enhance metabolic stability and lipophilicity in drug candidates[1][2][3]. The carboxylic acid moiety, however, can be susceptible to decarboxylation under certain conditions.

Inferred Stability Profile

Based on its chemical structure and literature on related compounds, the following stability characteristics can be anticipated:

-

Trifluoromethyl Group: The C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to chemical and metabolic degradation[2]. This moiety is expected to remain intact under most stress conditions.

-

Thiazole Ring: Thiazole rings are generally stable aromatic systems. However, they can be susceptible to degradation under harsh oxidative conditions. Studies on other thiazole derivatives suggest that advanced oxidation processes can lead to ring opening[4]. N-trifluoromethylated azoles have shown excellent aqueous stability[1][3].

-

Carboxylic Acid Group: The carboxylic acid group is the most likely site of degradation. Studies on other thiazole carboxylic acids, such as thiazole-2-carboxylic acid and 2-aminothiazole-4-carboxylic acid, have demonstrated that these molecules can undergo decarboxylation (loss of CO2) when exposed to UV light or heat[5][6][7].

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is decarboxylation, particularly under photolytic and thermal stress. This would result in the formation of 4-(trifluoromethyl)thiazole.

Caption: Inferred primary degradation pathway for this compound.

General Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods[8][9][10]. The following is a generalized protocol for investigating the stability of this compound.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H2O2), 3%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

pH meter

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Keep the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Keep the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid compound in an oven at 80°C for 48 hours.

-

At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute it to the appropriate concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate the parent compound from any degradation products.

-

The mass spectrometer will aid in the identification of the degradation products.

-

Caption: Experimental workflow for forced degradation studies.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison. The following is a template for such a table.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (m/z) | Mass Balance (%) |

| 0.1 N HCl, 60°C | 0 | 100 | - | 100 |

| 24 | ||||

| 0.1 N NaOH, 60°C | 0 | 100 | - | 100 |

| 24 | ||||

| 3% H2O2, RT | 0 | 100 | - | 100 |

| 24 | ||||

| Thermal, 80°C | 0 | 100 | - | 100 |

| 48 | ||||

| Photolytic | - |

Note: This table is a template and does not contain experimental data.

Conclusion

While specific degradation data for this compound is not extensively documented, a scientifically grounded stability assessment can be inferred from its molecular structure. The compound is expected to be relatively stable, with the primary degradation pathway likely being decarboxylation under thermal or photolytic stress. The trifluoromethyl group and the thiazole ring are anticipated to be more robust. The provided experimental workflow offers a comprehensive approach for researchers and drug development professionals to formally assess the stability of this compound and to identify and characterize any potential degradants, which is a critical step in the pharmaceutical development process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. ijsdr.org [ijsdr.org]

Commercial availability and suppliers of 4-(Trifluoromethyl)thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)thiazole-2-carboxylic acid (CAS No. 944900-55-4), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a plausible synthetic route, and a conceptual workflow for its application in biological research.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, primarily for research and development purposes. The purity and available quantities vary by supplier. Below is a summary of known commercial sources.

| Supplier | Purity | Available Quantities | CAS Number |

| 2a biotech | ≥96% | Not specified | 944900-55-4 |

| Ambeed | Not specified | Not specified | 944900-55-4 |

| Angene Chemical (via Sobekbio Biosciences) | 97% | 1g, 5g | 944900-55-4 |

| Hoffman Fine Chemicals | Not specified | Not specified | 944900-55-4 |

| Shanghai Amole Biotechnology Co., Ltd. | 97% | 250mg, 1g, 5g | 944900-55-4 |

| ChemUniverse | Not specified | Not specified | 944900-55-4 |

| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Not specified | Not specified | 944900-55-4 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various supplier and chemical database sources.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃NO₂S | Ambeed |

| Molecular Weight | 197.14 g/mol | Ambeed |

| CAS Number | 944900-55-4 | Multiple Suppliers |

| Purity | ≥96% to 97% | 2a biotech, Angene Chemical, Shanghai Amole Biotechnology Co., Ltd. |

| Appearance | Solid (form may vary) | General knowledge |

| SMILES | O=C(O)c1scc(n1)C(F)(F)F | Sobekbio Biosciences |

| MDL Number | MFCD07377490 | Ambeed |

Proposed Synthesis Protocol

Reaction Scheme:

A potential two-step synthesis could involve the reaction of a suitable α-haloketone with a thioamide to form the thiazole ring, followed by hydrolysis of an ester group to yield the carboxylic acid.

Step 1: Synthesis of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate

-

Reagents and Materials:

-

Ethyl bromopyruvate

-

Trifluoroacetamide

-

Ethanol (anhydrous)

-

Sodium bicarbonate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve trifluoroacetamide (1.0 eq) in anhydrous ethanol.

-

To this solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

-

Reagents and Materials:

-

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

-

Lithium hydroxide or Sodium hydroxide (1 M aqueous solution)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M aqueous solution)

-

Erlenmeyer flask

-

Stirring plate and magnetic stirrer

-

-

Procedure:

-

Dissolve the purified ethyl 4-(trifluoromethyl)thiazole-2-carboxylate from Step 1 in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Potential Biological Applications and Experimental Workflow

While the specific biological activity of this compound is not extensively documented, the thiazole nucleus is a common scaffold in medicinal chemistry, and trifluoromethyl groups are often incorporated to enhance metabolic stability and binding affinity. Derivatives of thiazole carboxylic acids have been investigated for a range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.

The following diagram illustrates a hypothetical experimental workflow for screening this compound for potential inhibitory activity against a target protein, a common process in early-stage drug discovery.

Caption: Hypothetical workflow for evaluating the biological activity of a novel compound.

Synthesis Workflow Diagram

The following diagram outlines the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of the target compound.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid and its derivatives. The thiazole ring is a crucial scaffold in medicinal chemistry, found in numerous clinically approved drugs. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in drug design.

The primary synthetic route detailed here is the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole core. The protocols cover the multi-step synthesis from commercially available starting materials to the final carboxylic acid, a versatile intermediate for further derivatization.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The synthesis of the target carboxylic acid is typically achieved in three main steps, starting from a trifluoromethyl β-ketoester. This pathway involves the initial halogenation of the ketoester, followed by a cyclocondensation reaction with a thioamide (the Hantzsch synthesis), and concluding with the hydrolysis of the resulting ester to the final carboxylic acid.

Caption: Overall synthetic workflow.

Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis and derivatization of this compound.

Table 1: Core Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

| Step | Reactants | Reagents & Solvents | Typical Yield | Reference |

| 1. Bromination | Ethyl trifluoroacetoacetate | Liquid bromine, Dichloromethane | 97.5% | [1] |

| 2. Cyclization | Ethyl 2-bromo-trifluoroacetoacetate, Thioacetamide | Acetonitrile | >90% (combined) | [1] |

| 3. Hydrolysis | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 40% NaOH (aq), then 10% HCl (aq) | 98.7% | [1] |

Table 2: Derivatization of the Carboxylic Acid Moiety

| Reaction | Reactants | Reagents & Solvents | Typical Yield | Reference |

| Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Reversible, driven by excess alcohol | |

| Amide Coupling | Carboxylic Acid, Amine | EDC, HOBt, DMAP | Good to Excellent | |

| Amide Coupling | Carboxylic Acid, Amine | DPDTC, DMAP | 76-97% |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This three-step protocol is adapted from patent literature and is an effective route to the target acid.[1]

Step 1: Synthesis of Ethyl 2-bromo-trifluoroacetoacetate [1]

-

To a suitable reactor, add ethyl trifluoroacetoacetate (1.0 mol, 184 g) and dichloromethane (300 mL).

-

At room temperature, add liquid bromine (1.2 mol, 192 g) to the stirred solution.

-

Continue stirring at room temperature for 10 hours.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with saturated brine until the solution is neutral.

-

Remove the solvent under reduced pressure to yield a mixture of ethyl 2-bromotrifluoroacetoacetate and a small amount of the dibromo- species. The typical yield of the desired monobrominated product is approximately 97%.[1] This crude mixture is often used directly in the next step.

Step 2: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate [1]

-

In a reactor equipped with a stirring device and cooling bath, add the crude mixture of ethyl 2-bromotrifluoroacetoacetate (0.11 mol, ~30 g).

-

Cool the reactor to 0°C.

-

Prepare a solution of thioacetamide (0.15 mol, 11.3 g) in acetonitrile (50 mL).

-

Add the thioacetamide solution dropwise to the cooled bromo-ester, controlling the rate of addition to maintain an internal temperature below 5°C.

-

After the addition is complete, allow the reaction to proceed to completion (monitoring by TLC or LCMS is recommended).

-

The resulting product in solution is typically carried forward directly to the hydrolysis step.

Step 3: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid [1]

-

To the crude reaction mixture from Step 2 containing ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (approx. 0.102 mol), add a 40% aqueous solution of sodium hydroxide (50 g) dropwise.

-

Control the rate of addition to keep the internal temperature below 40°C.

-

After the addition is complete, continue stirring and maintain the temperature for 60 minutes to ensure complete hydrolysis.

-

After the reaction, perform a liquid-liquid separation and retain the organic phase.

-

Slowly add a 10% hydrochloric acid solution to the organic phase to adjust the pH to ≤ 2. A large amount of solid will precipitate.

-

Filter the solid precipitate and wash the filter cake twice with a 10% hydrochloric acid solution.

-

Dry the solid in a vacuum oven to yield the final product, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, as a light yellow solid. The yield for this step is typically very high, around 98.7%.[1]

Caption: Hantzsch Thiazole Synthesis.

Protocols for Derivatization

The synthesized this compound serves as a key building block for creating a library of derivatives such as esters and amides.

Protocol 2: General Esterification (Fischer Esterification)

-

In a round-bottom flask, dissolve the this compound (1.0 equiv) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).

-

Heat the mixture to reflux for several hours. The reaction is reversible, so prolonged heating helps drive the equilibrium towards the ester product.

-

Monitor the reaction by TLC or LCMS.

-

Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Purify the product by column chromatography or distillation as needed.

Protocol 3: General Amide Coupling using EDC/HOBt

Amide bond formation is one of the most common reactions in drug discovery. This protocol uses standard coupling reagents for an efficient synthesis.

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (a catalytic amount to 1.2 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 to 1.5 equiv).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0 to 1.2 equiv) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

-

Stir the reaction at room temperature until completion (typically 2-24 hours), monitoring by TLC or LCMS.

-

Once complete, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by flash column chromatography.

Caption: Key Derivatization Pathways.

References

Application Notes and Protocols: 4-(Trifluoromethyl)thiazole-2-carboxylic Acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from 4-(Trifluoromethyl)thiazole-2-carboxylic acid. This document details the synthesis of novel thiazole carboxamide fungicides, their mode of action as succinate dehydrogenase inhibitors (SDHIs), and their efficacy against various fungal pathogens.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] Specifically, this compound serves as a crucial building block for the synthesis of potent fungicides. The trifluoromethyl group enhances the biological activity and chemical stability of the resulting compounds.[3] This document focuses on the synthesis of novel thiazole carboxamides and their fungicidal properties, particularly their function as succinate dehydrogenase inhibitors (SDHIs).[4]

Synthesis of Thiazole Carboxamide Fungicides

A general synthetic route to novel thiazole carboxamide fungicides involves the amidation of this compound with various anilines. The following protocol is a representative example of this synthesis.

Experimental Protocol: Synthesis of N-aryl-4-(trifluoromethyl)thiazole-2-carboxamides

1. Acyl Chloride Formation:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(Trifluoromethyl)thiazole-2-carbonyl chloride.

2. Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

To this solution, add the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(trifluoromethyl)thiazole-2-carboxamide.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for N-aryl-4-(trifluoromethyl)thiazole-2-carboxamides.

Mode of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of these thiazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[5][6] SDH plays a critical role in cellular respiration by oxidizing succinate to fumarate. Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular ATP and ultimately fungal cell death.[1][6]